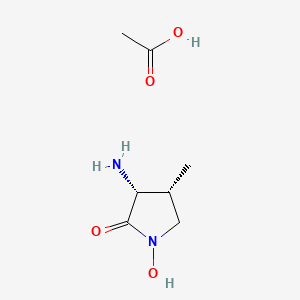

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate, commonly known as L-THP, is a naturally occurring compound that has been found in various plant species. L-THP has been studied extensively for its potential applications in the field of medicine and research.

Scientific Research Applications

Analytical Chemistry Applications

A method for the quantitative analysis of urinary δ-aminolevulinic acid was described, utilizing the condensation with ethyl acetoacetate to produce 2-Methyl-3-carbethoxy-4-(3-propionic acid) pyrrole, which is analyzed colorimetrically. This process does not require ion-exchange column chromatography and simplifies the analysis significantly (Tomokuni & Ogata, 1972).

Metal Ion Chelation and Therapeutic Applications

A new bis(3-hydroxy-4-pyridinone) derivative of iminodiacetic acid was synthesized, showing high chelating efficiency for trivalent hard metal ions like Fe, Ga, and Al, particularly under physiological conditions. This compound exhibits moderate hydrophilicity at physiological pH and rapid clearance from tissues, highlighting its potential as a therapeutic chelating agent for metal ion overload without depleting essential metal ions such as zinc (Santos et al., 2004).

Organic Synthesis and Chemical Reactions

A simple, metal-free method was established for synthesizing poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. This four-component, two-step reaction utilizes acetic acid as both the catalyst and solvent, enabling the formation of multiple bonds through a straightforward process. This method's efficiency, broad substrate scope, and use of readily available materials make it attractive for generating functional bioactive compounds (Li et al., 2020).

Catalysis and Asymmetric Reactions

Poly-N-vinylpyrrolidinones containing an asymmetric center at C5 of the pyrrolidinone ring were synthesized and used to stabilize Pd/Au nanoclusters for catalytic asymmetric oxidations. The bulkier the C5 substituent, the greater the optical yields, demonstrating the polymers' effectiveness in oxidative kinetic resolution and desymmetrization of various compounds. This research provides insights into the design of chiral catalysts for asymmetric synthesis (Hao et al., 2016).

properties

IUPAC Name |

acetic acid;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJFAKPJVTVOP-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)[C@@H]1N)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)

![(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2740324.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740332.png)